Cas no 6715-84-0 (methyl 2-(4-nitropyrazol-1-yl)acetate)

Methyl 2-(4-nitropyrazol-1-yl)acetate is a nitropyrazole derivative offering a unique 1,3-dicarbonyl structure. This compound demonstrates excellent solubility in various organic solvents, making it suitable for diverse chemical reactions. Its pyrazole ring introduces electronic and steric hindrance, enhancing selectivity in synthetic pathways. The nitro group confers additional reactivity, facilitating efficient transformation in organic synthesis.
methyl 2-(4-nitropyrazol-1-yl)acetate structure
6715-84-0 structure
Product Name:methyl 2-(4-nitropyrazol-1-yl)acetate
CAS No:6715-84-0
MF:C6H7N3O4
MW:185.137480974197
MDL:MFCD00297173
CID:2126476
PubChem ID:4986742
Update Time:2025-07-15

methyl 2-(4-nitropyrazol-1-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate
    • methyl (4-nitro-1H-pyrazol-1-yl)acetate
    • Methyl 4-Nitro-1H-pyrazole-1-acetate
    • Methyl 2-(4-nitropyrazol-1-yl)acetate
    • GEADOFDFVOSIOA-UHFFFAOYSA-N
    • methyl 2-(4-nitropyrazolyl)acetate
    • STK400311
    • BBL016318
    • SY224717
    • AK422430
    • R2825
    • ST50680518
    • 1H-pyrazole-1-acetic acid, 4-nitro-, met
    • Methyl4-Nitro-1H-pyrazole-1-acetate
    • AKOS000310279
    • DB-343220
    • CS-0091633
    • 1H-pyrazole-1-acetic acid, 4-nitro-, methyl ester
    • 6715-84-0
    • AC2377
    • EN300-31074
    • MFCD00297173
    • Z317766012
    • SCHEMBL14663614
    • ALBB-018010
    • CS-12775
    • methyl 2-(4-nitropyrazol-1-yl)acetate
    • MDL: MFCD00297173
    • Inchi: 1S/C6H7N3O4/c1-13-6(10)4-8-3-5(2-7-8)9(11)12/h2-3H,4H2,1H3
    • InChI Key: GEADOFDFVOSIOA-UHFFFAOYSA-N
    • SMILES: O(C)C(CN1C=C(C=N1)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 185.04365571g/mol
  • Monoisotopic Mass: 185.04365571g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 89.9
  • XLogP3: 0.1

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methyl 2-(4-nitropyrazol-1-yl)acetate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:6715-84-0)methyl 2-(4-nitropyrazol-1-yl)acetate
Order Number:A922620
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:33
Price ($):454.0
Email:sales@amadischem.com

Additional information on methyl 2-(4-nitropyrazol-1-yl)acetate

Methyl 2-(4-nitropyrazol-1-yl)acetate (CAS No. 6715-84-0): A Comprehensive Overview

Methyl 2-(4-nitropyrazol-1-yl)acetate, identified by its Chemical Abstracts Service number CAS No. 6715-84-0, is a significant compound in the realm of pharmaceutical and chemical research. This compound, featuring a nitropyrazole moiety, has garnered attention due to its versatile applications in synthetic chemistry and potential therapeutic benefits. The nitropyrazole group is particularly noteworthy, as it contributes to the molecule's reactivity and functionality, making it a valuable intermediate in the synthesis of more complex molecules.

The structural integrity of methyl 2-(4-nitropyrazol-1-yl)acetate is characterized by its ester functionality and the presence of a nitro group on the pyrazole ring. This unique arrangement imparts distinct chemical properties that make it useful in various chemical transformations. The ester group, for instance, can undergo hydrolysis or amidation reactions, while the nitro group can be reduced to an amine or used in electrophilic aromatic substitution reactions. These attributes have positioned this compound as a key player in the development of novel synthetic pathways.

In recent years, there has been a surge in research focused on nitroheterocycles due to their broad spectrum of biological activities. Methyl 2-(4-nitropyrazol-1-yl)acetate is no exception, as it has been explored for its potential in drug discovery and material science. Studies have demonstrated its utility in the synthesis of bioactive molecules, including those with anti-inflammatory and anticancer properties. The nitropyrazole core serves as a scaffold that can be modified to enhance specific biological activities, making it a promising candidate for further investigation.

One of the most intriguing aspects of methyl 2-(4-nitropyrazol-1-yl)acetate is its role in medicinal chemistry. Researchers have leveraged its structural features to develop new therapeutic agents. For example, derivatives of this compound have shown promise in inhibiting enzymes involved in cancer progression. The nitro group, in particular, has been investigated for its ability to generate reactive oxygen species that can selectively target malignant cells. This mechanism of action has opened up new avenues for developing targeted therapies.

The synthesis of methyl 2-(4-nitropyrazol-1-yl)acetate involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the preparation of 4-nitropyrazole, which is then coupled with acetic anhydride or methyl acetate under appropriate conditions to form the desired ester derivative. This synthetic route underscores the importance of this compound as a building block in organic chemistry. The ability to readily modify its structure allows chemists to explore a wide range of derivatives with tailored properties.

Advances in computational chemistry have further enhanced the understanding and application of methyl 2-(4-nitropyrazol-1-yl)acetate. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers design more effective drug candidates. These computational approaches complement experimental work by predicting how modifications to the molecule might affect its biological activity. This synergy between theory and experiment has accelerated the discovery process in drug development.

The industrial significance of methyl 2-(4-nitropyrazol-1-yl)acetate cannot be overstated. Its use extends beyond academic research into industrial applications, such as catalysis and material science. The compound's ability to participate in various chemical reactions makes it a valuable asset in developing new materials with enhanced properties. For instance, it has been explored in the synthesis of polymers and coatings that exhibit improved durability and functionality.

Future directions in the study of methyl 2-(4-nitropyrazol-1-yl)acetate are likely to focus on expanding its applications in drug discovery and material science. Researchers are expected to explore new synthetic methodologies that could improve yields and reduce costs associated with its production. Additionally, there may be efforts to develop greener synthetic routes that minimize waste and environmental impact. These advancements will not only benefit academic research but also have practical implications for industry applications.

In conclusion, methyl 2-(4-nitropyrazol-1-yl)acetate (CAS No. 6715-84-0) is a multifaceted compound with significant potential in pharmaceuticals and chemical sciences. Its unique structural features, combined with its reactivity, make it a valuable intermediate for synthesizing bioactive molecules and advanced materials. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in addressing challenges across multiple scientific disciplines.

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Amadis Chemical Company Limited
(CAS:6715-84-0)methyl 2-(4-nitropyrazol-1-yl)acetate
A922620
Purity:99%
Quantity:25g
Price ($):454.0
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